3-cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine
CAS No.: 1497065-91-4
Cat. No.: VC3007610
Molecular Formula: C10H15N3OS
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1497065-91-4 |
|---|---|
| Molecular Formula | C10H15N3OS |
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | 3-cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine |
| Standard InChI | InChI=1S/C10H15N3OS/c1-2-7(1)9-12-10(15-13-9)11-8-3-5-14-6-4-8/h7-8H,1-6H2,(H,11,12,13) |
| Standard InChI Key | DUJDAIHLWNKQBB-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NSC(=N2)NC3CCOCC3 |
| Canonical SMILES | C1CC1C2=NSC(=N2)NC3CCOCC3 |
Introduction
3-Cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine is a complex organic compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen. This compound is notable for its unique structural features, including a cyclopropyl group and an oxan-4-yl moiety attached to a thiadiazole ring. The molecular formula of this compound is C10H15N3OS, and it has a molecular weight of approximately 227.31 g/mol, though this specific compound is not detailed in the available sources; a closely related compound, 3-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,2,4-thiadiazol-5-amine, has a molecular weight of about 284.36 g/mol .
Synthesis and Chemical Reactions
The synthesis of thiadiazole compounds typically involves several key steps, including the formation of amide bonds facilitated by coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Specific reaction conditions such as temperature control are crucial for successful synthesis.
3-Cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions due to its functional groups. For example, oxidation reactions can be performed using m-chloroperbenzoic acid in dichloromethane at room temperature. Reduction can be achieved with lithium aluminum hydride in dry ether under reflux conditions. Substitution reactions may utilize sodium hydride in dimethylformamide (DMF).
Mechanism of Action and Biological Significance
The mechanism of action for thiadiazole compounds involves interaction with specific molecular targets such as enzymes or receptors. The structural features of these compounds allow them to fit into active sites of these targets, modulating their activity. This modulation can lead to various biological effects depending on the specific target and pathway involved.
Research Findings and Applications
Thiadiazole compounds, including those similar to 3-cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine, have been discussed in scientific literature for their potential use in medicinal chemistry and materials science. Their diverse biological activities make them interesting candidates for drug development and other applications.
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